Lipophilicity Advantage: +1.26 LogP Units Over the Alcohol Precursor Improves Predicted Membrane Partitioning
The target compound exhibits a computed octanol-water partition coefficient (LogP) of 2.36, which is substantially higher than the LogP of 1.10 reported for its direct synthetic precursor, 2-(1H-benzimidazol-2-yl)ethanol . This +1.26 LogP differential corresponds to an approximately 18-fold increase in the octanol-water partition ratio. The nicotinate ester thus resides within the optimal LogP range (1–3) for central nervous system (CNS) drug-likeness according to Wager criteria, whereas the alcohol precursor falls below the lower threshold, limiting its passive membrane diffusion potential .
~18-fold partition increase
Target 2.36 vs alcohol 1.10
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.36 (C15H13N3O2; MW 267.28) |
| Comparator Or Baseline | 2-(1H-Benzimidazol-2-yl)ethanol: LogP = 1.10 (C9H10N2O; MW 162.19) |
| Quantified Difference | ΔLogP = +1.26 (approximately 18-fold greater octanol-water partitioning) |
| Conditions | Computed LogP values from chemical database entries; experimental validation conditions not specified in source data |
Why This Matters
This LogP differential directly affects chromatographic retention time, plasma protein binding prediction, and passive membrane permeability for researchers designing cellular uptake or in vivo distribution studies.
